benzofuran-2-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H18FN7O2 and its molecular weight is 443.442. The purity is usually 95%.
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Scientific Research Applications
1. Antagonist Activity in Neuropharmacology
A study highlights the synthesis and evaluation of bicyclic derivatives, including compounds structurally related to benzofuran, for their 5-HT2 and alpha 1 receptor antagonist activities. Among these, certain derivatives showed potent 5-HT2 antagonist activity without significant alpha 1 antagonist activity, indicating their potential utility in neuropharmacological research and as therapeutic agents in conditions modulated by the 5-HT2 receptor (Watanabe et al., 1992).
2. Antimicrobial Applications
Another research avenue explores the synthesis of novel 1,2,4-triazole derivatives integrated with benzofuran and pyrazole moieties, demonstrating significant antimicrobial activities against a variety of microorganisms. This suggests the potential of benzofuran derivatives in developing new antimicrobial agents (Idrees et al., 2019).
3. Anticonvulsant Agents
Derivatives of benzofuran have also been investigated for their anticonvulsant activities. A specific study on the synthesis of novel triazin-6-yl derivatives has shown promising results in the maximal electroshock (MES) test, with certain compounds exhibiting potent anticonvulsant activity alongside a high protective index, suggesting their role as potential anticonvulsant agents (Malik & Khan, 2014).
4. Fluorescent Logic Gates for Sensing Applications
Research on the solvent-polarity reconfigurable fluorescent logic gates incorporating a piperazine receptor and benzofuran moieties reveals applications in sensing. These compounds can reconfigure between different logic operations based on solvent polarity, indicating their utility in probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).
Mechanism of Action
Target of action
, triazolopyrimidine, and piperazine moieties are often associated with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to downstream effects on cellular processes .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Depending on its targets, it could potentially impact a variety of pathways related to cell growth, inflammation, viral replication, and more .
Pharmacokinetics
Factors that could influence its bioavailability include its solubility, stability, and the presence of functional groups that might be metabolized by the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it has anticancer activity, it might inhibit cell growth or induce apoptosis .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7O2/c24-16-5-3-6-17(13-16)31-22-20(27-28-31)21(25-14-26-22)29-8-10-30(11-9-29)23(32)19-12-15-4-1-2-7-18(15)33-19/h1-7,12-14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIBRAFAAGQBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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